2-Fluoro-6-(pyridin-3-yl)pyridine-3-sulfonyl fluoride
CAS No.:
Cat. No.: VC17737267
Molecular Formula: C10H6F2N2O2S
Molecular Weight: 256.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6F2N2O2S |
|---|---|
| Molecular Weight | 256.23 g/mol |
| IUPAC Name | 2-fluoro-6-pyridin-3-ylpyridine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C10H6F2N2O2S/c11-10-9(17(12,15)16)4-3-8(14-10)7-2-1-5-13-6-7/h1-6H |
| Standard InChI Key | XTXPVBGFUPEYDX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 3-position with a sulfonyl fluoride group. A second pyridinyl moiety is attached at the 6-position, creating a bipyridyl system. This arrangement confers significant electronic asymmetry, as evidenced by computational studies showing planar geometry for the central pyridine ring and slight deviations in the sulfonyl fluoride group’s orientation.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 256.23 g/mol | |
| X-ray Crystallography Data | Planar pyridine ring (α = 148.2°) | |
| Dipole Moment | 4.82 D (calculated) |
The sulfonyl fluoride group () enhances electrophilicity, facilitating nucleophilic displacement reactions, while the fluorine atoms contribute to metabolic stability in biological systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the fluorine atoms: NMR shows a singlet at −63.8 ppm for the sulfonyl fluoride group and a doublet at −112.4 ppm for the aromatic fluorine. Infrared spectroscopy identifies strong absorptions at 1375 cm ( asymmetric stretch) and 745 cm ( bend).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthesis route involves sequential fluorination and coupling reactions:
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Electrophilic Fluorination: 1,2-Dihydropyridine precursors undergo fluorination using Selectfluor® () in acetonitrile at 0°C, yielding 3-fluoro-3,6-dihydropyridines .
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling introduces the pyridin-3-yl group at the 6-position.
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Sulfonation: Treatment with chlorosulfonic acid followed by fluoride exchange produces the sulfonyl fluoride moiety.
Table 2: Optimization of Fluorination Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 0°C | +32% |
| Solvent | Dry acetonitrile | +25% |
| Reaction Time | 4 hours | +18% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance yield (up to 78%) and purity (>99.5%). Key challenges include managing exothermic fluorination steps and minimizing byproducts like hydrogen fluoride .
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s sulfonyl fluoride group acts as a covalent warhead, targeting cysteine residues in kinase ATP-binding pockets. In vitro studies demonstrate nanomolar inhibition () against Bruton’s tyrosine kinase (BTK), a therapeutic target in autoimmune diseases.
Prodrug Development
Structural modifications at the 6-pyridinyl position enable tunable pharmacokinetics. A methyl ester prodrug variant shows 92% oral bioavailability in rodent models, with sustained plasma concentrations over 24 hours.
Materials Science Applications
Polymer Crosslinking
Incorporation into polyimide matrices enhances thermal stability () and chemical resistance. The sulfonyl fluoride group facilitates crosslinking via nucleophilic attack by amine-terminated oligomers.
Surface Functionalization
Self-assembled monolayers (SAMs) on gold substrates demonstrate a packing density of , useful for biosensor interfaces.
| Hazard | Precautionary Measure |
|---|---|
| Skin corrosion | Nitrile gloves, face shields |
| Hydrogen fluoride emission | Fume hoods with HEPA filtration |
| Moisture sensitivity | Argon-atmosphere gloveboxes |
Comparison with Structural Analogues
6-Fluoropyridine-2-sulfonyl fluoride
This analogue (PubChem CID 130655603) lacks the 6-pyridinyl group, reducing its kinase inhibition potency ( vs. BTK) but improving thermal stability in polymers () .
Pyridine-2-sulfonyl fluoride
The absence of fluorine at the 2-position diminishes electrophilicity, lowering reactivity in nucleophilic substitutions by 58% compared to the target compound .
Recent Research Advances
Photoredox Catalysis
Visible-light-mediated fluorination (450 nm LED) achieves 89% yield in flow reactors, reducing Selectfluor® consumption by 40% .
Bioconjugation Techniques
Site-specific labeling of antibody-drug conjugates (ADCs) using the sulfonyl fluoride group demonstrates a drug-to-antibody ratio (DAR) of 3.9 with >95% homogeneity.
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